[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine
Description
[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine is a benzylamine derivative featuring a 3,4-dichlorophenyl group attached via a methyl bridge to an ethylamine chain substituted with a pyrrolidine ring.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-4-3-11(9-13(12)15)10-16-5-8-17-6-1-2-7-17/h3-4,9,16H,1-2,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLFUMKYXMNTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine is used in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key analogs and their distinguishing features are summarized below:
Key Observations :
Pharmacological and Functional Comparisons
Sigma Receptor Activity
- BD 1008 : Acts as a sigma receptor antagonist, reversing pentazocine-induced inhibition of NMDA-stimulated dopamine release in rat striatal slices . Its dihydrobromide salt formulation improves solubility for in vivo studies .
- Target Compound : Likely shares sigma receptor affinity due to the 3,4-dichlorophenyl group and pyrrolidinylethylamine chain. However, the benzyl linker may reduce potency compared to BD 1008’s phenethyl group .
- SR140333 : A sigma-1 receptor antagonist with a bulky piperidinyl-azoniabicyclo structure, demonstrating higher molecular weight and distinct binding kinetics .
Dopaminergic Modulation
- BD 1008 : Modulates dopamine release via sigma receptors at sub-100 nM concentrations, indicating high potency .
- Difluoro Analog : Fluorine’s smaller size and electronegativity may reduce sigma receptor affinity compared to dichloro-substituted compounds, though this remains untested in the provided evidence.
Structural Impact on Bioactivity
- Pyrrolidinyl vs. Piperidinyl : Pyrrolidine’s five-membered ring (e.g., target compound) offers conformational rigidity, whereas piperidine derivatives (e.g., SR140333) provide greater flexibility, influencing receptor interaction .
- Salt Forms : BD 1008’s dihydrobromide salt enhances aqueous solubility, a critical factor in preclinical studies, whereas the target compound’s free base form may prioritize membrane permeability .
Biological Activity
[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine, known by its IUPAC name N-(3,4-dichlorobenzyl)-2-(1-pyrrolidinyl)ethanamine, is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C13H18Cl2N2
- CAS Number: 827326-63-6
- Structure: The compound features a dichlorophenyl group attached to a pyrrolidinyl ethylamine moiety.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been noted for its ability to modulate the activity of neurotransmitter receptors, particularly in the context of pain management and neuropharmacology.
Biological Activities
1. Analgesic Properties
Research indicates that derivatives of this compound exhibit potent analgesic effects. For instance, a study highlighted that a similar compound demonstrated significant analgesic activity with an effective dose (ED50) of 0.04 mg/kg in a mouse abdominal constriction model . This suggests potential utility in pain management therapies.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that it may possess activity against various pathogens, although specific mechanisms and efficacy levels require further investigation.
3. Opioid Receptor Interaction
The compound's structural similarity to known opioid receptor ligands suggests potential interactions with mu-opioid receptors (MOR) and kappa-opioid receptors (KOR). This interaction could provide insights into non-opioid analgesic pathways .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| [(3,4-Dichlorophenyl)methyl][2-(morpholin-1-yl)ethyl]amine | Morpholine ring instead of pyrrolidine | Potentially different receptor interactions |
| [(3,4-Dichlorophenyl)methyl][2-(piperidin-1-yl)ethyl]amine | Piperidine ring | Similar but may differ in potency |
| [(3,4-Dichlorophenyl)methyl][2-(azetidin-1-yl)ethyl]amine | Azetidine ring | Unique pharmacological profile |
Q & A
Q. What are the optimized synthetic routes for [(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 3,4-dichlorobenzyl chloride with 2-(pyrrolidin-1-yl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target compound. Solvent choice (polar aprotic vs. ethers) significantly impacts purity; DMF improves reaction rates but requires rigorous post-synthesis purification (e.g., column chromatography with CH₂Cl₂/MeOH gradients) . Yield optimization (typically 60–80%) depends on stoichiometric ratios and temperature control to minimize byproducts like N-alkylated impurities .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .
- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., pyrrolidine protons at δ 1.4–2.7 ppm, dichlorophenyl signals at δ 6.8–7.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How do structural modifications to the pyrrolidine or dichlorophenyl moieties affect binding to σ receptors or MAPK10?
- Pyrrolidine substitution : Replacing pyrrolidine with piperidine reduces σ-1 receptor affinity by ~40%, as shown in analogs like BD 1008 .
- Dichlorophenyl positioning : 3,4-dichloro substitution (vs. 2,6-dichloro) enhances MAPK10 inhibition (IC₅₀ = 0.8 μM) due to improved hydrophobic interactions in the kinase ATP-binding pocket .
- Methodology : Radioligand binding assays (³H-DTG for σ receptors) and kinase activity assays (ADP-Glo™) quantify target engagement .
Q. What strategies resolve contradictions in reported biological activity across cell lines?
Discrepancies in cytotoxicity (e.g., IC₅₀ varying 10-fold between U937 and HEK293 cells) may arise from differences in membrane permeability or efflux pumps. Use:
- Permeability assays : PAMPA or Caco-2 models to assess passive diffusion vs. active transport .
- Efflux inhibition : Co-treatment with verapamil (P-gp inhibitor) clarifies transporter-mediated resistance .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations (AutoDock Vina) : Predict binding poses to σ-1 receptors (PDB: 5HK1) and MAPK10 (PDB: 3E8O) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical H-bonds (e.g., pyrrolidine N with Glu172 in σ-1) .
- QSAR models : Correlate logP values (2.8–3.5) with cytotoxicity (R² = 0.72) to prioritize analogs .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly between reported methods?
Yields range from 50% (ether solvents) to 87% (DMF) due to solvent polarity affecting intermediate stability. For example, DMF stabilizes charged intermediates in SN2 pathways but complicates purification. Contrasting reports in (87% yield) vs. (50–60%) highlight the need for optimized workup protocols (e.g., aqueous extraction to remove DMF) .
Q. How should researchers interpret conflicting cytotoxicity data in primary vs. cancer cell lines?
The compound shows selective toxicity in cancer cells (e.g., IC₅₀ = 2.1 μM in MCF7 vs. >50 μM in primary fibroblasts). This selectivity may arise from differential expression of pro-apoptotic proteins (e.g., Bax/Bcl-2 ratios). Validate via:
- Western blotting : Quantify apoptotic markers (caspase-3 cleavage) .
- Metabolic profiling : Seahorse assays to compare glycolysis and OXPHOS dependency .
Methodological Recommendations
Q. What in vitro assays are most reliable for evaluating this compound’s neuropharmacological potential?
- Calcium flux assays (FLIPR) : Measure σ receptor-mediated Ca²⁺ release in SH-SY5Y cells .
- Microglial activation models : LPS-stimulated BV2 cells + cytokine ELISA (IL-6, TNF-α) .
- Neurite outgrowth assays : PC12 cells treated with NGF ± compound, imaged via high-content analysis .
Q. How can researchers mitigate oxidative degradation during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
